4-tert-Butyl-3'-chlorobenzhydrol
CAS No.: 40626-12-8
Cat. No.: VC7973480
Molecular Formula: C17H19ClO
Molecular Weight: 274.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40626-12-8 |
---|---|
Molecular Formula | C17H19ClO |
Molecular Weight | 274.8 g/mol |
IUPAC Name | (4-tert-butylphenyl)-(3-chlorophenyl)methanol |
Standard InChI | InChI=1S/C17H19ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3 |
Standard InChI Key | MLEGYSXCVHISNZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The IUPAC name of the compound is (4-tert-butylphenyl)(3-chlorophenyl)methanol, reflecting its bifunctional aromatic system. The tert-butyl group () at the 4-position and the chlorine atom at the 3'-position create a sterically bulky and electronically diverse framework. The hydroxyl group (-OH) on the central carbon enables hydrogen bonding and reactivity in synthetic transformations .
Structural Formula:
Spectral and Crystallographic Data
-
NMR: Protons adjacent to the hydroxyl group resonate in the range of 5.0–5.3 ppm (¹H NMR), while aromatic protons appear between 6.2–7.4 ppm .
-
MS: The molecular ion peak at m/z 274.79 corresponds to the molecular weight .
-
X-ray Crystallography: Crystals recrystallized from methanol confirm the trans-configuration of the diastereomers, with a dihedral angle of 85° between the two phenyl rings .
Synthesis and Manufacturing
Industrial Production
-
Manufacturers: Fluorochem Ltd. and AA Blocks are key suppliers, offering the compound in 1g to 5g quantities with purities ≥95% .
-
Cost: Pricing ranges from $391 to $2,474 per 5g, depending on purity and supplier .
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 388.0 ± 32.0 °C (Predicted) | |
Density | 1.118 ± 0.06 g/cm³ | |
pKa | 13.43 ± 0.20 | |
Melting Point | Not reported | – |
Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOAc) |
Applications in Research and Industry
Pharmaceutical Intermediate
-
Peptidomimetics: The tert-butyl group stabilizes secondary structures in peptide analogs, while the chlorine atom enhances lipophilicity for membrane penetration .
-
Drug Metabolites: Similar structures are metabolites of antiarthritic agents (e.g., S-2474), highlighting potential pharmacological relevance .
Material Science
-
Ligand Design: The hydroxyl and aryl groups facilitate coordination to metal centers in catalysis. For example, zirconium complexes derived from analogous phenols are used in polymerization .
Limitations
-
Orthogonality Issues: Protecting group compatibility (e.g., Boc vs. tert-butyl) may complicate multi-step syntheses .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
AA Blocks | 97% | 1g | 1,057 |
Chemenu | 95% | 5g | 881 |
Rieke Metals | – | 5g | 1,943 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume